N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide is an organic compound that features a brominated aromatic ring and a trichloroacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide typically involves the reaction of 4-bromo-3-methylaniline with trichloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-bromo-3-methylaniline+trichloroacetyl chloride→this compound
Industrial Production Methods
On an industrial scale, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The trichloroacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Products include substituted anilines or thiophenols.
Hydrolysis: Products include 4-bromo-3-methylbenzoic acid and trichloroacetamide.
Oxidation and Reduction: Products include N-oxides or primary amines.
Scientific Research Applications
N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The trichloroacetamide group can also form hydrogen bonds and van der Waals interactions with amino acid residues in the target protein, stabilizing the complex and enhancing its inhibitory effect.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)acetamide
- N-(4-bromo-3-methylphenyl)benzamide
- N-(4-bromo-3-methylphenyl)formamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloroacetamide group enhances the compound’s ability to form stable complexes with biological targets, making it a valuable tool in medicinal chemistry and biological research.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2,2,2-trichloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrCl3NO/c1-5-4-6(2-3-7(5)10)14-8(15)9(11,12)13/h2-4H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQPMRUFNGMYNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(Cl)(Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrCl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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